1-Benzyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid
Overview
Description
1-Benzyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes and diseases, including cancer, microbial infections, and various types of disorders in the human body .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to changes in cell biology . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.
Pharmacokinetics
The bioavailability of indole derivatives is generally influenced by their chemical structure and the presence of functional groups .
Result of Action
Indole derivatives are known to have various biologically vital properties . For instance, some indole derivatives have shown inhibitory activity against certain viruses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole core .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions often involve acids or bases to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
1-Benzyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness: 1-Benzyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl, formyl, and methoxy groups differentiates it from other indole derivatives, making it a valuable compound for research and industrial applications .
Biological Activity
1-Benzyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid is a compound belonging to the indole family, which is notable for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a benzyl group at the 1-position, a formyl group at the 3-position, and a methoxy group at the 6-position of the indole ring. These substituents contribute to its unique chemical reactivity and biological profile.
The biological activity of this compound is primarily mediated through its interactions with various biological targets:
- Receptor Binding : This compound exhibits high affinity for multiple receptors, influencing various signaling pathways within cells.
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer progression, such as those in the RNA polymerase II pathway.
- Cellular Effects : The compound modulates gene expression and cellular metabolism, affecting processes such as apoptosis and proliferation.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi:
Microorganism | MIC (µg/mL) |
---|---|
Escherichia coli | 25 |
Staphylococcus aureus | 30 |
Candida albicans | 20 |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
The compound has demonstrated promising anticancer effects in vitro. Studies have shown that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer):
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 | 15 |
HepG2 | 12 |
The mechanism involves enhancing caspase activity and altering cell cycle dynamics, leading to increased cell death in tumor cells .
Antifungal Activity
In addition to antibacterial properties, this compound exhibits antifungal activity. It has shown effectiveness against several fungal pathogens, indicating its broad-spectrum potential:
Fungal Strain | MIC (µg/mL) |
---|---|
Candida albicans | 20 |
Aspergillus niger | 35 |
These findings highlight its potential in treating fungal infections .
Study on Anticancer Properties
A study published in ACS Omega evaluated the effects of various indole derivatives, including this compound, on breast cancer cells. The results indicated significant inhibition of cell proliferation and induction of apoptosis at low concentrations (IC50 = 15 µM), suggesting its potential as an anticancer agent .
Optimization of Antifungal Production
Another study focused on optimizing the production of related compounds from Bacillus toyonensis, which included derivatives like 6-methoxy-1H-Indole-2-carboxylic acid. The optimized conditions led to a substantial increase in yield, demonstrating the importance of environmental factors in enhancing biological activity .
Properties
IUPAC Name |
1-benzyl-3-formyl-6-methoxyindole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-23-13-7-8-14-15(11-20)17(18(21)22)19(16(14)9-13)10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOAJUVHROGHTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(N2CC3=CC=CC=C3)C(=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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